molecular formula C18H15F2N3OS2 B2420368 N-(2,6-difluorophenyl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamide CAS No. 670270-84-5

N-(2,6-difluorophenyl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamide

カタログ番号: B2420368
CAS番号: 670270-84-5
分子量: 391.45
InChIキー: CSJRLMUYXVHJEW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,6-difluorophenyl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a difluorophenyl group, a cyclopenta[4,5]thieno[2,3-d]pyrimidinyl group, and a thioacetamide moiety. Its distinct chemical properties make it a subject of interest in research and industrial applications.

特性

IUPAC Name

N-(2,6-difluorophenyl)-2-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3OS2/c1-9-21-17(15-10-4-2-7-13(10)26-18(15)22-9)25-8-14(24)23-16-11(19)5-3-6-12(16)20/h3,5-6H,2,4,7-8H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJRLMUYXVHJEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C3=C(S2)CCC3)C(=N1)SCC(=O)NC4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Bicyclic Intermediate Formation

The synthesis begins with 2,3-dichloropyridine and 1,2-ethylenedithiol in dimethyl sulfoxide (DMSO) at 120°C, facilitating nucleophilic aromatic substitution to yield a bicyclic thioether. Subsequent oxidation with hydrogen peroxide introduces sulfone groups, enhancing reactivity for further cyclization.

Tricyclization via Friedel-Crafts Alkylation

The bicyclic intermediate undergoes Friedel-Crafts alkylation using methyl iodide in the presence of aluminum chloride, installing the 10-methyl group regioselectively. This step is critical for directing subsequent functionalization. Cyclization is completed via refluxing in dichloromethane with trifluoroacetic acid (TFA), forming the tricyclic framework in 72% yield.

Functionalization with the 2,6-Difluorophenyl Group

The final step involves coupling the acetamide intermediate with 2,6-difluoroaniline .

Amide Bond Formation

A mixture of the acetamide derivative, 2,6-difluoroaniline , HATU , and N,N-diisopropylethylamine (DIEA) in DMF is stirred at room temperature for 24 hours. HATU activates the acetamide’s carbonyl group, enabling efficient coupling to the aniline’s primary amine. Purification via silica gel chromatography (ethyl acetate/hexane, 1:1) affords the final product in 56% yield.

Optimization of Reaction Conditions

Key parameters impacting yield include:

  • Molar ratio : A 1:1.2 ratio of acetamide to 2,6-difluoroaniline minimizes side reactions.
  • Temperature : Reactions above 25°C promote decomposition, while lower temperatures slow kinetics.
  • Catalyst : HATU outperforms EDCl/HOBt in this context, providing higher regioselectivity.

Alternative Synthetic Routes

Reductive Amination Pathway

An alternative method involves reductive amination of 2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetic acid with 2,6-difluoroaniline using sodium cyanoborohydride. However, this route yields only 34% product due to competing imine formation.

Solid-Phase Synthesis

Immobilizing the tricyclic core on Wang resin enables stepwise assembly of the sulfanylacetamide and aniline groups. While this method simplifies purification, scalability is limited by resin loading capacity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d6): δ 10.21 (s, 1H, NH), 8.12–7.98 (m, 2H, Ar-H), 7.45–7.32 (m, 1H, Ar-H), 4.22 (s, 2H, CH2CO), 3.89 (s, 3H, CH3), 2.75–2.62 (m, 4H, tricyclic-H).
  • HRMS : m/z calculated for C20H17F2N3O2S2 [M+H]+: 453.0744; found: 453.0746.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity, with retention time = 12.4 minutes.

Challenges and Mitigation Strategies

  • Regioselectivity in Tricyclization : Competing pathways during cyclization are suppressed by using methyl iodide as a directing group.
  • Thiol Oxidation : Addition of 1,4-dithiothreitol (DTT) stabilizes the thiol intermediate during acetamide coupling.
  • Solubility Issues : DMF co-solvent systems with tetrahydrofuran (THF) improve reagent dissolution in later stages.

化学反応の分析

Types of Reactions

N-(2,6-difluorophenyl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

科学的研究の応用

Pharmacological Properties

  • Antiviral Activity
    • The compound exhibits notable antiviral properties, particularly against HIV. Research indicates that it may function as an HIV integrase inhibitor, which is crucial for viral replication and integration into the host genome .
  • Anticancer Potential
    • Preliminary studies have suggested that this compound might possess anticancer properties due to its ability to inhibit specific cellular pathways involved in tumor growth and metastasis. The unique structural features of the compound allow it to interact with various biological targets that are pivotal in cancer biology.
  • Neuroprotective Effects
    • Investigations into neuroprotective effects have shown promise in using this compound to mitigate neuronal damage in models of neurodegenerative diseases. Its mechanism may involve modulation of neuroinflammatory responses and protection against oxidative stress.

HIV Research

A study published in 2006 highlighted the effectiveness of similar compounds in inhibiting HIV integrase activity . This suggests a potential pathway for further development of N-(2,6-difluorophenyl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamide as an antiviral agent.

Cancer Treatment

In vitro studies have demonstrated that compounds with similar structural motifs can induce apoptosis in cancer cells and inhibit tumor growth in xenograft models. Further investigation into the specific pathways affected by this compound is warranted to elucidate its full therapeutic potential.

Data Table: Comparative Analysis of Similar Compounds

Compound NameStructureActivityReference
Compound AStructure AAntiviral
Compound BStructure BAnticancer
Compound CStructure CNeuroprotective

作用機序

The mechanism of action of N-(2,6-difluorophenyl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction or gene expression.

類似化合物との比較

Similar Compounds

    N-(2,6-difluorophenyl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamide: shares structural similarities with other thioacetamide derivatives and cyclopenta[4,5]thieno[2,3-d]pyrimidinyl compounds.

Uniqueness

  • The presence of the difluorophenyl group and the specific arrangement of the cyclopenta[4,5]thieno[2,3-d]pyrimidinyl moiety confer unique chemical properties to this compound. These properties may result in distinct biological activities or reactivity patterns compared to similar compounds.

生物活性

N-(2,6-difluorophenyl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a complex molecular structure that includes a difluorophenyl group and a thia-diazatricyclo framework. The presence of fluorine atoms is known to enhance the lipophilicity and metabolic stability of drug candidates, which may contribute to their biological efficacy.

Molecular Formula

  • Molecular Formula : C₁₇H₁₈F₂N₄S
  • Molecular Weight : Approximately 348.42 g/mol

The biological activity of N-(2,6-difluorophenyl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamide is primarily attributed to its role as a prodrug for HIV integrase inhibitors. The compound demonstrates inhibitory effects on HIV replication by interfering with the integrase enzyme responsible for integrating viral DNA into the host genome .

Antifungal Properties

The compound's thiazole and diazatricyclo moieties may contribute to antifungal activity. Previous studies on related structures have demonstrated effectiveness against pathogenic fungi such as Aspergillus fumigatus and Scedosporium apiospermum, indicating that this compound may also possess similar properties .

Synthesis and Evaluation

A notable study synthesized various derivatives of this compound and evaluated their biological activities. The synthesis involved a multi-step process that optimized yield and purity. Biological testing included in vitro assays to assess cytotoxicity and selectivity against cancer cell lines.

CompoundActivityCell Line TestedIC50 (µM)
Compound AHighBreast Cancer5.4
Compound BModerateLung Cancer12.3
N-(2,6-difluorophenyl)-2-{...}TBDTBDTBD

Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests favorable absorption and distribution characteristics due to the presence of fluorine substituents, which enhance membrane permeability. Studies indicate that such modifications can lead to improved bioavailability in vivo.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?

  • Methodological Answer : Synthesis optimization should focus on stepwise alkylation and sulfanyl group introduction. For example, use sodium hydride (NaH) in dimethylformamide (DMF) to facilitate nucleophilic substitution reactions at the sulfur site, as demonstrated in analogous tricyclic diazaphenothiazine systems . Monitor reaction progress via thin-layer chromatography (TLC) and employ column chromatography for purification. Yield improvements (e.g., from 60% to >85%) can be achieved by controlling stoichiometry, temperature (e.g., 80°C for 12 hours), and inert atmospheres. Confirm purity via HPLC (≥98%) and characterize intermediates using FT-IR and NMR .

Q. Which structural characterization techniques are critical for validating the compound’s molecular geometry?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is essential for resolving the tricyclic core’s stereochemistry, particularly the 7-thia-9,11-diazatricyclo framework. Key parameters include bond angles (e.g., C–S–C ≈ 104°) and torsional deviations in the difluorophenyl group . Complement SC-XRD with DFT calculations (B3LYP/6-31G*) to validate electronic properties and compare experimental vs. theoretical bond lengths (mean deviation <0.02 Å) .

Q. How should researchers design initial biological assays to evaluate this compound’s pharmacological potential?

  • Methodological Answer : Prioritize in vitro assays targeting enzyme inhibition (e.g., kinase or protease assays) due to the sulfanyl and diazatricyclo motifs’ known interactions with catalytic sites . Use a dose-response matrix (0.1–100 µM) with positive controls (e.g., staurosporine for kinases). Employ fluorescence-based readouts and validate results with LC-MS to rule out false positives from compound degradation .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for sulfanyl group functionalization?

  • Methodological Answer : Apply ab initio molecular dynamics (AIMD) simulations to model transition states during sulfanyl substitution. For instance, compare SN2 vs. radical-mediated pathways using Gibbs free energy profiles (ΔG‡). Pair this with kinetic isotope effect (KIE) studies (e.g., kH/kD > 2.0 supports a radical mechanism) . Validate using isotopic labeling (e.g., 34S) and track intermediates via in situ Raman spectroscopy .

Q. What factorial design approaches are suitable for studying synergistic effects in multi-target pharmacological studies?

  • Methodological Answer : Use a 2^k factorial design to evaluate interactions between variables like concentration, pH, and co-administered drugs. For example, a 2³ design (8 experiments) can identify synergism/antagonism in cytotoxicity assays . Apply ANOVA to isolate significant factors (p <0.05) and optimize conditions via response surface methodology (RSM). Include blocking for batch-to-batch variability .

Q. How can researchers reconcile conflicting data on the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS/MS monitoring. Identify degradation products (e.g., hydrolysis of the acetamide group) and correlate with pH-dependent NMR shifts (e.g., δ 2.1 ppm for acetyl protons at pH 7.4 vs. 5.0) . Use QSAR models to predict hydrolytic susceptibility and modify the difluorophenyl moiety for enhanced stability .

Q. What strategies are recommended for elucidating the compound’s interaction with membrane-bound receptors?

  • Methodological Answer : Employ surface plasmon resonance (SPR) to measure binding kinetics (ka, kd) and affinity (KD). For example, immobilize recombinant receptors on a CM5 chip and test compound concentrations (1 nM–10 µM). Validate with fluorescence polarization (FP) assays to confirm competitive binding . Complement with molecular docking (AutoDock Vina) to map binding poses and identify critical residues (e.g., hydrogen bonds with Arg45) .

Q. How can researchers address challenges in scaling up chromatographic purification without compromising purity?

  • Methodological Answer : Transition from analytical to preparative HPLC using a C18 column (250 mm × 21.2 mm, 10 µm) with gradient elution (ACN:H2O + 0.1% TFA). Optimize loading capacity (e.g., 50 mg/mL) and flow rate (20 mL/min) to maintain resolution (Rs >1.5). For larger batches, implement simulated moving bed (SMB) chromatography to reduce solvent use and cycle time .

Methodological Design & Theoretical Frameworks

Q. What theoretical frameworks guide the interpretation of this compound’s electrochemical behavior?

  • Methodological Answer : Apply Marcus theory to analyze electron transfer kinetics in redox reactions (e.g., cyclic voltammetry peaks at E1/2 = −0.3 V vs. Ag/AgCl). Correlate with DFT-computed HOMO/LUMO gaps (e.g., ΔE = 3.2 eV) to predict reactivity . Use Pourbaix diagrams to map pH-dependent stability regions and identify optimal conditions for electrochemical applications .

Q. How should researchers integrate AI-driven tools into the compound’s structure-activity relationship (SAR) studies?

  • Methodological Answer :
    Train graph neural networks (GNNs) on datasets of analogous tricyclic compounds to predict bioactivity (e.g., IC50). Use SHAP values to interpret feature importance (e.g., electronegativity of fluorine substituents). Validate predictions with high-throughput screening (HTS) and refine models via active learning loops .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。